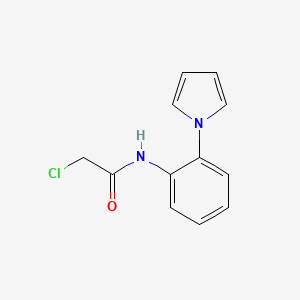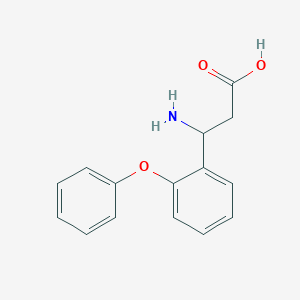
3-Amino-3-(2-phenoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(2-phenoxyphenyl)propanoic acid is an organic compound with the molecular formula C15H15NO3 It is a derivative of propanoic acid, featuring an amino group and a phenoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-phenoxyphenyl)propanoic acid typically involves the reaction of 2-phenoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and hydrolysis, to yield the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(2-phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phenoxy group can be reduced to form phenyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-Amino-3-(2-phenoxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(2-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylalanine: An amino acid with a similar structure but lacking the phenoxy group.
Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring.
3-Amino-3-(3-phenoxyphenyl)propanoic acid: A structural isomer with the phenoxy group in a different position.
Uniqueness
3-Amino-3-(2-phenoxyphenyl)propanoic acid is unique due to the presence of both an amino group and a phenoxyphenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
3-amino-3-(2-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H15NO3/c16-13(10-15(17)18)12-8-4-5-9-14(12)19-11-6-2-1-3-7-11/h1-9,13H,10,16H2,(H,17,18) |
Clé InChI |
CUXWKVZFGCDTHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC=C2C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


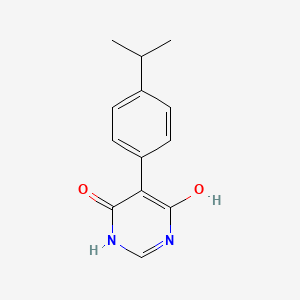
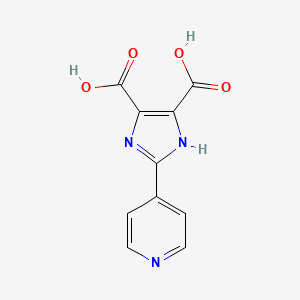
![2-(4-Aminophenyl)imidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13875835.png)
![5-Nitro-2-{[(2,3,3-trichloroallanoyl)oxy]ethanimidoyl}-1-benzo[b]furan](/img/structure/B13875840.png)


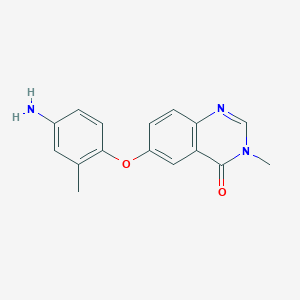
![4,6-dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13875873.png)

![1-[(3-Methyloxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B13875883.png)

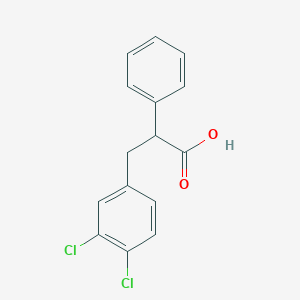
![2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one](/img/structure/B13875900.png)
